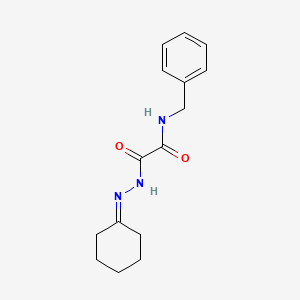![molecular formula C20H28N2O4 B5190079 N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B5190079.png)
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide (CPP) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CPP is a derivative of piperidine and has a cyclopropyl group attached to its nitrogen atom.
Mechanism of Action
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine and reduces the activity of the receptor. The NMDA receptor is involved in the regulation of calcium influx into neurons, which is important for synaptic plasticity and neuronal survival. By blocking the NMDA receptor, this compound can modulate neuronal activity and protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as stroke and epilepsy. This compound can reduce the extent of neuronal damage and improve functional outcomes. This compound has also been shown to have antidepressant and anxiolytic effects in animal studies. However, the exact biochemical and physiological effects of this compound are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide in lab experiments is its high potency and specificity for the NMDA receptor. This compound can be used at low concentrations to selectively block the NMDA receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent administration to maintain its effects. This compound can also have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
Future research on N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide could focus on identifying its potential therapeutic applications in neurological disorders. This compound could be used in combination with other drugs to enhance its neuroprotective effects and reduce its side effects. This compound could also be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and addiction. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesis Methods
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide can be synthesized by reacting 2,5-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then reacted with cyclopropylamine to obtain this compound. The purity of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has been used in animal studies to investigate the role of NMDA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-16-6-7-18(26-2)17(13-16)20(24)22-11-9-14(10-12-22)3-8-19(23)21-15-4-5-15/h6-7,13-15H,3-5,8-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCWJPOPOGOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[benzyl(methyl)amino]ethyl (4-bromophenoxy)acetate](/img/structure/B5190001.png)
![2-[ethyl({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B5190014.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5190021.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5190025.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5190028.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5190036.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)


![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5190068.png)

![1-(2-furyl)-2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5190093.png)
![N-(4-isopropylphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5190111.png)
